Methyl 5-[(4-formylphenoxy)methyl]-2-furoate
Description
Properties
IUPAC Name |
methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOLHMSJNQTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354431 | |
| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332165-48-7 | |
| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
This route begins with HMF, a biomass-derived platform chemical, and proceeds through selective oxidation, esterification, and etherification.
Oxidation of HMF to 5-Hydroxymethyl-2-Furoic Acid
HMF (5-hydroxymethylfurfural) is oxidized at the aldehyde group (position 2) to a carboxylic acid using selective oxidizing agents. The Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂O) is preferred for its aldehyde selectivity, yielding 5-hydroxymethyl-2-furoic acid in ~70% yield.
Esterification to Methyl 5-Hydroxymethyl-2-Furoate
The carboxylic acid is esterified with methanol under acidic catalysis (H₂SO₄, 60°C, 6 hours), producing methyl 5-hydroxymethyl-2-furoate in >85% yield.
Chlorination of the Hydroxymethyl Group
The hydroxymethyl group at position 5 is converted to chloromethyl using thionyl chloride (SOCl₂) in dichloromethane (0°C, 2 hours). This yields methyl 5-chloromethyl-2-furoate with minimal side reactions.
Nucleophilic Substitution with 4-Formylphenol
The chloromethyl intermediate reacts with 4-formylphenol in the presence of K₂CO₃ (DMF, 80°C, 12 hours) to form the ether linkage. The product, methyl 5-[(4-formylphenoxy)methyl]-2-furoate , is isolated via column chromatography (60–65% yield).
Route 2: Direct Functionalization of Methyl 2-Furoate
Overview
This approach starts with methyl 2-furoate and introduces the 5-[(4-formylphenoxy)methyl] substituent via electrophilic substitution and subsequent modifications.
Bromination at Position 5
Methyl 2-furoate undergoes electrophilic bromination using Br₂ in acetic acid (40°C, 4 hours), yielding methyl 5-bromo-2-furoate (75% yield). The ester group directs bromination to position 5.
Conversion to Hydroxymethyl Derivative
The bromide is reduced to a hydroxymethyl group via a two-step process:
Etherification with 4-Formylphenol
Identical to Route 1, the chloromethyl intermediate reacts with 4-formylphenol to yield the target compound.
Route 3: TEMPO-Mediated Oxidation and Etherification
Overview
This method employs 2,5-bis(hydroxymethyl)furan as a starting material, leveraging TEMPO-based oxidation and etherification.
Selective Oxidation of Primary Alcohol
2,5-Bis(hydroxymethyl)furan is oxidized at position 2 using 4-acetamido-TEMPO and p-toluenesulfonic acid (CH₂Cl₂, 25°C, 8 hours), yielding 5-hydroxymethyl-2-furoic acid (81% yield).
Esterification and Chlorination
Following esterification and chlorination (as in Route 1), the intermediate methyl 5-chloromethyl-2-furoate is generated.
Ether Synthesis
Reaction with 4-formylphenol under mild basic conditions (NaHCO₃, DMSO, 70°C) affords the target compound in 68% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Starting Material | HMF | Methyl 2-furoate | 2,5-Bis(hydroxymethyl)furan |
| Key Step | Selective oxidation | Electrophilic bromination | TEMPO oxidation |
| Total Yield | ~50% | ~45% | ~55% |
| Advantages | Biomass-derived feedstock | Direct functionalization | High selectivity |
| Limitations | Multi-step oxidation | Low bromination efficiency | Cost of TEMPO |
Critical Considerations in Synthesis
Protection of the Formyl Group
The aldehyde moiety in 4-formylphenol is sensitive to nucleophilic attack under basic conditions. To mitigate this, acetal protection (e.g., using ethylene glycol) may be employed during etherification, followed by acidic deprotection (HCl, H₂O, 25°C).
Scientific Research Applications
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Positional Isomers of the Formylphenoxy Group
The position of the formyl group on the phenoxy ring significantly impacts electronic and steric properties:
- Methyl 5-[(3-formylphenoxy)methyl]-2-furoate (CAS 881041-10-7): The meta-formyl substituent reduces conjugation compared to the para-isomer, altering reactivity in electrophilic aromatic substitution .
Key Data:
| Compound | Formyl Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Methyl 5-[(4-formylphenoxy)methyl]-2-furoate | Para | C₁₄H₁₂O₅ | 260.24 | 351336-16-8 |
| Methyl 5-[(3-formylphenoxy)methyl]-2-furoate | Meta | C₁₄H₁₂O₅ | 260.24 | 881041-10-7 |
| Methyl 5-[(2-formylphenoxy)methyl]-2-furoate | Ortho | C₁₄H₁₂O₅ | 260.24 | 351336-16-8 |
Analogous Phenoxymethyl Derivatives with Different Substituents
Replacing the formyl group with other substituents modifies physicochemical properties:
- 2,2,3,3-Tetrafluoropropyl 5-[(4-tert-butylphenoxy)methyl]-2-furoate: The electron-donating tert-butyl group enhances solubility in nonpolar solvents, while the fluorinated alkyl chain increases metabolic stability .
- 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide (CAS 832737-13-0): The hydrazide group enables chelation with metal ions, relevant in medicinal chemistry .
Key Data:
| Compound | Phenoxy Substituent | Functional Group | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2,2,3,3-Tetrafluoropropyl derivative | 4-tert-butyl | Fluorinated ester | C₁₉H₂₀F₄O₄ | 392.36 |
| 5-[(4-Chloro-2-methylphenoxy)methyl]-2-furohydrazide | 4-chloro, 2-methyl | Hydrazide | C₁₃H₁₃ClN₂O₃ | 296.71 |
Substituents Directly on the Furan Ring
- Methyl 5-(chloromethyl)-2-furoate (CAS 2144-37-8): The chloromethyl group at the 5-position facilitates nucleophilic substitution reactions, enabling further functionalization .
- Methyl 5-(2-phenylethynyl)-2-furoate (CAS 130423-85-7): The ethynyl group enhances π-conjugation, affecting UV-Vis absorption properties .
Key Data:
| Compound | Substituent on Furan | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |
|---|---|---|---|---|
| Methyl 5-(chloromethyl)-2-furoate | Chloromethyl | C₇H₇ClO₃ | 174.58 | N/A |
| Methyl 5-(2-phenylethynyl)-2-furoate | Phenylethynyl | C₁₄H₁₀O₃ | 226.23 | 373.3 |
Biological Activity
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.
- IUPAC Name : Methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate
- Molecular Formula : C14H12O5
- Molecular Weight : 252.24 g/mol
- SMILES Notation : COC(=O)C1=CC=C(C=C1)OCC2=C(O)C=CO2
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the furan ring may engage in π-π interactions with aromatic residues in proteins, influencing their function and stability.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by BenchChem reported that this compound showed effectiveness against various bacterial strains, suggesting its potential application in developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria.
- Results : The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested bacterial strains.
- : The findings support further development as a potential antimicrobial agent.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Results : IC50 values were determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells.
- Mechanism : The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
- : this compound shows promise as a lead compound for anticancer drug development.
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | MIC: 32–128 µg/mL | IC50: ~15 µM | Effective against various strains |
| Methyl 5-[(2-formylphenoxy)methyl]-2-furoate | MIC: Not specified | IC50: ~25 µM | Less potent than the target compound |
| Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate | MIC: Not specified | IC50: ~30 µM | Exhibits similar properties |
Q & A
Basic Question: What are the common synthetic routes for Methyl 5-[(4-formylphenoxy)methyl]-2-furoate, and how can its purity be optimized?
Methodological Answer:
The synthesis typically involves multi-step functionalization of methyl 2-furoate. A plausible route includes:
Chloroethylation : React methyl 2-furoate with chloroethylating agents (e.g., chloroethyl acetate) to introduce a chloromethyl group at the 5-position .
Nucleophilic Substitution : Replace the chloromethyl group with 4-formylphenoxy using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%). Monitor reaction progress via TLC and confirm structure using NMR (¹H/¹³C) and FTIR (ester C=O at ~1700 cm⁻¹, aldehyde C=O at ~1680 cm⁻¹) .
Advanced Question: How can regioselectivity challenges during the introduction of the 4-formylphenoxy group be addressed?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors. Key strategies include:
- Protecting the Aldehyde Group : Temporarily protect the formyl moiety (e.g., as an acetal) during substitution to prevent side reactions .
- Solvent Optimization : Use DMF or DMSO to stabilize transition states and enhance nucleophilic attack at the desired position .
- Catalytic Additives : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
Characterize intermediates via HRMS and 2D NMR (e.g., NOESY) to confirm regiochemical outcomes .
Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify the furan ring protons (δ 6.3–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), and aldehyde proton (δ ~9.8 ppm).
- ¹³C NMR : Confirm the ester carbonyl (δ ~160 ppm) and aldehyde carbonyl (δ ~190 ppm) .
- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water) to assess purity and detect degradation products .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ .
Advanced Question: How can researchers analyze the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures .
- Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive reactions .
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C; quantify hydrolysis products (e.g., free carboxylic acid) via LC-MS .
Store the compound at –20°C in desiccated, airtight containers to prevent moisture absorption .
Basic Question: What biological assays are suitable for evaluating its potential bioactivity?
Methodological Answer:
- Antimicrobial Activity : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine minimum inhibitory concentrations (MICs) .
- Anti-inflammatory Screening : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA .
- Cytotoxicity : Assess against human cell lines (e.g., HEK293) using MTT assays; IC₅₀ values < 50 μM suggest therapeutic potential .
Advanced Question: How can computational methods guide the design of derivatives with improved reactivity?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites via Fukui indices .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina; prioritize derivatives with high binding affinity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design analogs with enhanced potency .
Basic Question: What safety precautions are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction times .
- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio) and identify optimal conditions .
- Reproducibility Checks : Validate protocols across multiple labs; discrepancies may arise from impure starting materials or uncontrolled humidity .
Basic Question: What are the compound’s key applications in materials science?
Methodological Answer:
- Polymer Modification : Incorporate into polyesters via transesterification to enhance thermal stability .
- Coordination Chemistry : Use the aldehyde group to synthesize Schiff base ligands for metal complexes (e.g., Cu²⁺, Fe³⁺) with catalytic activity .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
